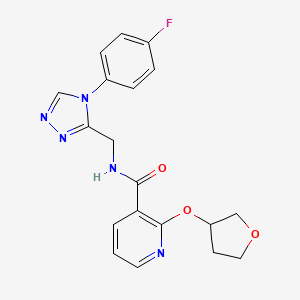

N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C19H18FN5O3 and its molecular weight is 383.383. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on a review of diverse research findings.

Structural Overview

The compound features a triazole ring, a tetrahydrofuran moiety, and a nicotinamide structure. Its molecular formula is C16H18FN5O2, with a molecular weight of approximately 335.35 g/mol. The presence of the fluorophenyl group and the tetrahydrofuran unit suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H18FN5O2 |

| Molecular Weight | 335.35 g/mol |

| IUPAC Name | This compound |

| InChI Key | [To be determined] |

Functional Groups

The compound contains several functional groups that may influence its biological activity:

- Triazole Ring : Known for its role in drug development due to its ability to mimic amide bonds while providing protease resistance .

- Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.

- Tetrahydrofuran : A cyclic ether that may contribute to the compound's solubility and stability in biological systems.

The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. The triazole ring can act as a hydrogen bond donor and acceptor, enhancing its binding capabilities to biological targets. Studies have shown that triazole derivatives can exhibit significant anti-cancer properties by inhibiting cell proliferation in various cancer cell lines .

Antioxidant Activity

Recent studies indicate that compounds similar to this one exhibit antioxidant properties. For instance, a related triazole compound demonstrated 1.5-fold higher antioxidant ability compared to butylated hydroxytoluene in assays measuring ferric reducing antioxidant power. Such properties suggest potential applications in preventing oxidative stress-related diseases.

Anticancer Properties

Research has highlighted the anticancer potential of triazole derivatives. For example, compounds containing the triazole moiety have shown improved potency against cancer cell lines compared to their parent structures. Specifically, modifications involving the triazole ring have resulted in lower IC50 values across various cancer types, indicating enhanced efficacy .

Case Studies

- In Vitro Studies : In vitro tests on related triazole compounds revealed significant cytotoxic effects against human leukemia (CEM) and cervix carcinoma (HeLa) cell lines, with IC50 values indicating potent anti-proliferative activity .

- Docking Studies : Molecular docking studies have confirmed that the triazole ring can effectively bind to ATP-binding sites in relevant oncogenic pathways, suggesting a mechanism for its anticancer activity .

Potential Therapeutic Applications

Given its structural features and biological activities, this compound may have several therapeutic applications:

- Cancer Treatment : Due to its demonstrated anti-cancer properties, further development could position this compound as a candidate for targeted cancer therapies.

- Antioxidant Therapy : Its antioxidant capabilities could be explored for protective roles against neurodegenerative diseases and other oxidative stress-related conditions.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Triazole derivatives, including compounds similar to N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, have been widely studied for their antimicrobial properties. Research has shown that triazoles exhibit significant activity against various bacterial and fungal strains. For instance, a study on related triazole derivatives demonstrated their efficacy against Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

Anticancer Properties

The compound's structural framework positions it as a candidate for anticancer drug development. Triazole-containing compounds have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A related study highlighted the anticancer activity of similar compounds against multiple cancer cell lines, indicating that modifications to the triazole moiety could enhance potency .

Drug Discovery

Lead Compound Development

The unique combination of a triazole ring and nicotinamide structure makes this compound a promising lead for further optimization in drug discovery. The incorporation of the tetrahydrofuran moiety may enhance solubility and bioavailability, critical factors in drug design. Studies have shown that structurally diverse triazole derivatives can lead to improved pharmacokinetic profiles .

Mechanism of Action Studies

Research into the mechanisms by which these compounds exert their effects is crucial for understanding their potential therapeutic roles. For instance, investigations into how this compound interacts with biological targets can provide insights into its efficacy and safety profiles .

Agrochemical Applications

Fungicidal Activity

Triazole derivatives are also recognized for their fungicidal properties. Compounds with similar structures have been evaluated for their effectiveness against plant pathogens. For example, studies have shown that certain triazole-based fungicides can significantly reduce the incidence of diseases like cucumber downy mildew . The compound's potential as an agrochemical could be explored further through field trials to assess its efficacy in agricultural settings.

Material Science

Nonlinear Optical Properties

The exploration of nonlinear optical (NLO) properties in triazole derivatives has opened avenues for applications in material science. The unique electronic properties of these compounds can be harnessed for developing advanced materials used in photonics and optoelectronics . Research indicates that modifications to the triazole structure can enhance NLO responses, making them suitable for use in devices such as lasers and sensors.

特性

IUPAC Name |

N-[[4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN5O3/c20-13-3-5-14(6-4-13)25-12-23-24-17(25)10-22-18(26)16-2-1-8-21-19(16)28-15-7-9-27-11-15/h1-6,8,12,15H,7,9-11H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLKPMKAJVLINE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=CC=N2)C(=O)NCC3=NN=CN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。